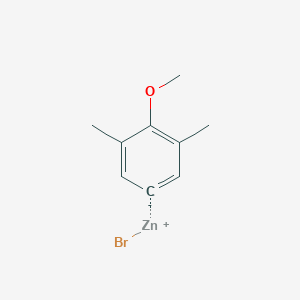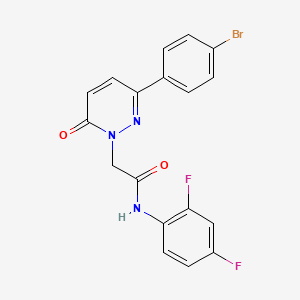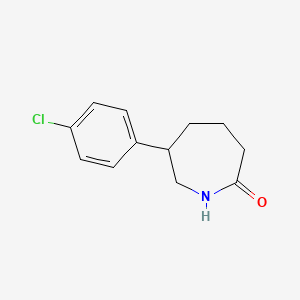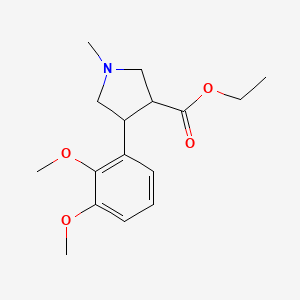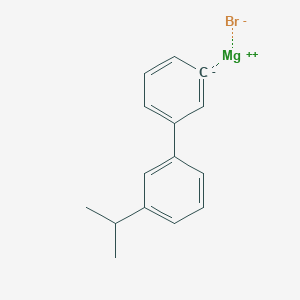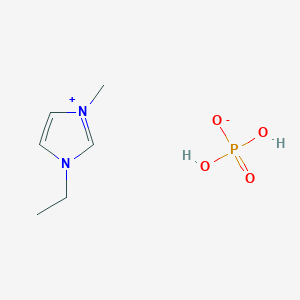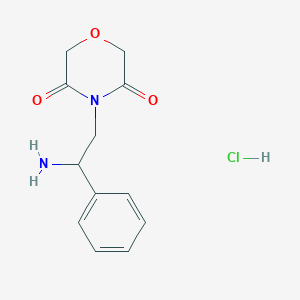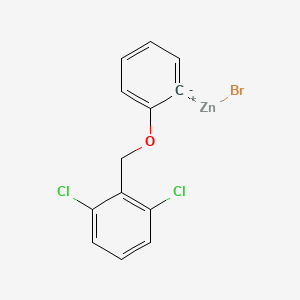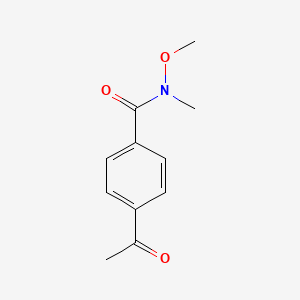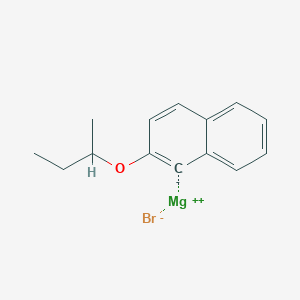
(2-sec-Butyloxynaphthalen-1-yl)magnesium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-sec-butyloxynaphthalen-1-yl)magnesium bromide, 0.50 M in tetrahydrofuran (THF), is an organomagnesium compound commonly used as a Grignard reagent in organic synthesis. Grignard reagents are pivotal in forming carbon-carbon bonds, making them essential tools in the synthesis of various organic compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of (2-sec-butyloxynaphthalen-1-yl)magnesium bromide typically involves the reaction of 2-sec-butyloxynaphthalene with magnesium bromide in the presence of THF as a solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but is optimized for larger quantities. The process involves:
Reactant Preparation: Ensuring high purity of 2-sec-butyloxynaphthalene and magnesium bromide.
Reaction Setup: Using large reactors with precise control over temperature and inert atmosphere.
Purification: Employing techniques such as distillation or crystallization to obtain the desired concentration of 0.50 M in THF.
Analyse Des Réactions Chimiques
Types of Reactions
(2-sec-butyloxynaphthalen-1-yl)magnesium bromide undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.
Substitution Reactions: Can replace halides in alkyl halides to form new carbon-carbon bonds.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common reactants.
Solvents: THF is the preferred solvent due to its ability to stabilize the Grignard reagent.
Temperature: Reactions are typically carried out at low temperatures to control the reactivity.
Major Products
Alcohols: Formed from the reaction with aldehydes and ketones.
New Carbon-Carbon Bonds: Resulting from substitution reactions with alkyl halides.
Applications De Recherche Scientifique
Chemistry
Synthesis of Complex Molecules: Used in the formation of complex organic molecules, including pharmaceuticals and natural products.
Polymer Chemistry: Involved in the synthesis of polymers with specific properties.
Biology and Medicine
Drug Development: Utilized in the synthesis of intermediates for drug molecules.
Bioconjugation: Employed in the modification of biomolecules for research purposes.
Industry
Material Science: Used in the development of new materials with unique properties.
Agricultural Chemicals: Involved in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism by which (2-sec-butyloxynaphthalen-1-yl)magnesium bromide exerts its effects involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This reaction forms a new carbon-carbon bond, which is a fundamental step in many organic synthesis processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylmagnesium Bromide: Another Grignard reagent used for similar purposes.
Methylmagnesium Bromide: A simpler Grignard reagent with a similar mechanism of action.
Uniqueness
(2-sec-butyloxynaphthalen-1-yl)magnesium bromide is unique due to its specific structure, which imparts distinct reactivity and selectivity in organic synthesis. Its ability to form complex molecules makes it a valuable tool in both research and industrial applications.
This compound’s versatility and effectiveness in forming carbon-carbon bonds highlight its importance in the field of organic chemistry.
Propriétés
Formule moléculaire |
C14H15BrMgO |
|---|---|
Poids moléculaire |
303.48 g/mol |
Nom IUPAC |
magnesium;2-butan-2-yloxy-1H-naphthalen-1-ide;bromide |
InChI |
InChI=1S/C14H15O.BrH.Mg/c1-3-11(2)15-14-9-8-12-6-4-5-7-13(12)10-14;;/h4-9,11H,3H2,1-2H3;1H;/q-1;;+2/p-1 |
Clé InChI |
FMWNSFAXMZYBMV-UHFFFAOYSA-M |
SMILES canonique |
CCC(C)OC1=[C-]C2=CC=CC=C2C=C1.[Mg+2].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


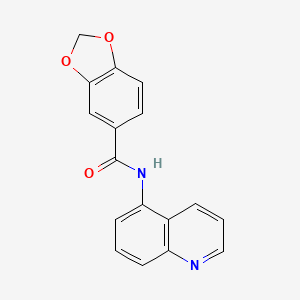
![N-methoxy-N-methylbenzo[b]thiophene-2-carboxamide](/img/structure/B14878858.png)
![2-Chloro-1-(2-thia-7-azaspiro[4.4]nonan-7-yl)ethan-1-one](/img/structure/B14878862.png)
